molecular formula C16H18FNO2S2 B6541195 3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide CAS No. 1058184-82-9

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide

Cat. No.: B6541195
CAS No.: 1058184-82-9
M. Wt: 339.5 g/mol
InChI Key: VWWYEJQMRMHKHX-UHFFFAOYSA-N
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Description

3-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring and a cyclopentane scaffold substituted with a thiophene moiety. The sulfonamide group (-SO₂NH₂) is linked to a cyclopentylmethyl chain, which is further functionalized with a thiophen-2-yl group. The compound’s unique structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors .

Properties

IUPAC Name

3-fluoro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c17-13-5-3-6-14(11-13)22(19,20)18-12-16(8-1-2-9-16)15-7-4-10-21-15/h3-7,10-11,18H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWYEJQMRMHKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide is a synthetic organic compound with potential therapeutic applications. Its unique molecular structure, which includes a fluorine atom, a thiophene ring, and a sulfonamide group, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18FNO2S\text{C}_{17}\text{H}_{18}\text{F}\text{N}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Anticancer Activity Exhibits cytotoxic effects on various cancer cell lines, inducing apoptosis.
Antimicrobial Activity Potential effectiveness against bacterial strains, including resistant variants.
Enzyme Inhibition Inhibits key enzymes such as carbonic anhydrase and others involved in metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies using various cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colorectal cancer).
  • IC50 Values : The compound displayed IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against several bacterial strains:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
  • Results : The compound showed significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics.

Comparison with Similar Compounds

4-Fluoro-N-(3-methylcyclopent-2-en-1-ylidene)benzenesulfonamide (1d)

  • Structural Differences :
    • The cyclopentane ring in the target compound is replaced with a cyclopentenylidene group (unsaturated ring) .
    • Fluorine is in the para position (C4 of benzene) vs. meta (C3) in the target compound.
  • Para-fluoro substitution could lead to distinct electronic effects compared to meta-fluoro, influencing interactions with aromatic residues in target proteins .

3-Fluoro-N-(1-{2-[(Propan-2-yl)phenoxy]ethyl}piperidin-4-yl)benzenesulfonamide (10)

  • Structural Differences: A piperidin-4-yl group replaces the cyclopentylmethyl chain, and a propan-2-yl phenoxy ethyl chain is present .

4-Ethyl-N-[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide

  • Structural Differences :
    • A pyrazole ring with phenyl and thiophen-2-yl substituents replaces the cyclopentylmethyl group .
    • An ethyl group is attached to the benzene ring instead of fluorine.
  • Implications: The pyrazole core offers additional hydrogen-bonding sites, which could improve target engagement.

Electronic and Aromatic Interactions

3-Fluoro-N-[1-(4-Fluorophenyl)-3-(2-Thienyl)-1H-pyrazol-5-yl]benzenesulfonamide

  • Structural Differences :
    • Dual fluorine atoms (on benzene and pyrazole-linked phenyl) vs. a single meta-fluoro in the target compound .
  • Implications :
    • Enhanced electron-withdrawing effects from dual fluorines may increase binding affinity to electron-rich targets.
    • The pyrazole-thiophene-aromatic system could enable π-π stacking interactions absent in the cyclopentane-based target .

N-(3-Methyl-benzo[b]thiophen-2-yl)-N-(5,5,5-Trifluoro-pentyl)-4-Carbomethoxy-benzenesulfonamide

  • Structural Differences :
    • A benzo[b]thiophene replaces the simple thiophene, and a carbomethoxy group is added to the benzene ring .
  • Implications :
    • Benzo[b]thiophene enhances aromatic surface area, favoring interactions with hydrophobic pockets.
    • The carbomethoxy group may improve metabolic stability by resisting oxidative degradation .

Data Table: Key Structural and Functional Comparisons

Compound Name Fluorine Position Core Structure Key Substituents Potential Advantages
3-Fluoro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide meta (C3) Cyclopentylmethyl Thiophen-2-yl Balanced hydrophobicity/rigidity
4-Fluoro-N-(3-methylcyclopent-2-en-1-ylidene)benzenesulfonamide (1d) para (C4) Cyclopentenylidene Methyl Increased rigidity
3-Fluoro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)benzenesulfonamide meta (C3) Piperidin-4-yl Propan-2-yl phenoxy ethyl Enhanced solubility/binding
4-Ethyl-N-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide None Pyrazole Ethyl, phenyl, thiophen-2-yl Additional H-bonding sites
3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide meta (C3) Pyrazole Dual fluorine, thiophen-2-yl Enhanced electron-withdrawing effects
N-(3-methyl-benzo[b]thiophen-2-yl)-N-(5,5,5-trifluoro-pentyl)-4-carbomethoxy-benzenesulfonamide None Benzo[b]thiophene Carbomethoxy, trifluoro-pentyl Improved metabolic stability

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